Cas no 173276-80-7 (2-(3,4-difluorophenyl)propan-2-ol)
2-(3,4-difluorophenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4-Difluorophenyl)-2-propanol
- 2-(3,4-difluorophenyl)propan-2-ol
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- MDL: MFCD17223505
- Inchi: 1S/C9H10F2O/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5,12H,1-2H3
- InChI Key: IIMFBKYZCIEADY-UHFFFAOYSA-N
- SMILES: CC(C1=CC=C(F)C(F)=C1)(O)C
Computed Properties
- Exact Mass: 172.06997126g/mol
- Monoisotopic Mass: 172.06997126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 20.2Ų
2-(3,4-difluorophenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB430316-1 g |
2-(3,4-Difluorophenyl)-2-propanol |
173276-80-7 | 1g |
€594.40 | 2023-06-16 | ||
| abcr | AB430316-5 g |
2-(3,4-Difluorophenyl)-2-propanol |
173276-80-7 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB430316-1g |
2-(3,4-Difluorophenyl)-2-propanol; . |
173276-80-7 | 1g |
€1621.70 | 2025-02-16 | ||
| abcr | AB430316-5g |
2-(3,4-Difluorophenyl)-2-propanol |
173276-80-7 | 5g |
€1373.40 | 2023-09-04 | ||
| Enamine | EN300-1827768-0.05g |
2-(3,4-difluorophenyl)propan-2-ol |
173276-80-7 | 0.05g |
$348.0 | 2023-09-19 | ||
| Enamine | EN300-1827768-0.1g |
2-(3,4-difluorophenyl)propan-2-ol |
173276-80-7 | 0.1g |
$364.0 | 2023-09-19 | ||
| Enamine | EN300-1827768-0.25g |
2-(3,4-difluorophenyl)propan-2-ol |
173276-80-7 | 0.25g |
$381.0 | 2023-09-19 | ||
| Enamine | EN300-1827768-0.5g |
2-(3,4-difluorophenyl)propan-2-ol |
173276-80-7 | 0.5g |
$397.0 | 2023-09-19 | ||
| Enamine | EN300-1827768-1.0g |
2-(3,4-difluorophenyl)propan-2-ol |
173276-80-7 | 1g |
$785.0 | 2023-06-03 | ||
| Enamine | EN300-1827768-2.5g |
2-(3,4-difluorophenyl)propan-2-ol |
173276-80-7 | 2.5g |
$810.0 | 2023-09-19 |
2-(3,4-difluorophenyl)propan-2-ol Suppliers
2-(3,4-difluorophenyl)propan-2-ol Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-(3,4-difluorophenyl)propan-2-ol
Introduction to 2-(3,4-difluorophenyl)propan-2-ol (CAS No. 173276-80-7)
2-(3,4-difluorophenyl)propan-2-ol, identified by its Chemical Abstracts Service (CAS) number 173276-80-7, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural motif featuring a 3,4-difluorophenyl group attached to a secondary propyl alcohol moiety, exhibits intriguing chemical and biological properties that make it a promising candidate for further exploration in drug discovery and development.
The structural integrity of 2-(3,4-difluorophenyl)propan-2-ol is defined by its aromatic ring system substituted with two fluorine atoms at the 3 and 4 positions, which modulates its electronic distribution and reactivity. The presence of the secondary alcohol functionality at the terminal carbon of the propyl chain introduces a site for further derivatization, enabling the synthesis of more complex molecular architectures. Such structural features are often exploited in medicinal chemistry to enhance binding affinity, metabolic stability, and pharmacokinetic profiles of potential therapeutic agents.
In recent years, the pharmaceutical industry has increasingly focused on fluorinated compounds due to their ability to improve drug properties such as lipophilicity, bioavailability, and resistance to enzymatic degradation. The 3,4-difluorophenyl scaffold in 2-(3,4-difluorophenyl)propan-2-ol is particularly noteworthy as it has been incorporated into various lead compounds targeting different disease modalities. Studies have demonstrated that fluorine atoms can influence both the physical properties and the biological activity of molecules by altering electron density and steric interactions.
One of the most compelling aspects of 2-(3,4-difluorophenyl)propan-2-ol is its potential as a building block for the synthesis of novel therapeutics. Researchers have leveraged this compound in the development of molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, recent investigations have explored its utility in generating derivatives with enhanced binding to specific biological targets. The alcohol group in 2-(3,4-difluorophenyl)propan-2-ol serves as a versatile handle for conjugation with other pharmacophores or for modification via esterification or etherification reactions.
The fluorinated aromatic ring in this compound plays a critical role in modulating its interactions with biological systems. Fluorine atoms are known to increase metabolic stability by resisting hydrolysis and oxidation processes that commonly degrade drug candidates. Additionally, the electron-withdrawing nature of fluorine can enhance the lipophilicity of molecules, which is often correlated with improved membrane permeability and oral bioavailability. These attributes make 2-(3,4-difluorophenyl)propan-2-ol an attractive intermediate for designing drugs that require efficient absorption and distribution throughout the body.
Recent advances in computational chemistry have further illuminated the potential of 2-(3,4-difluorophenyl)propan-2-ol as a scaffold for drug development. Molecular modeling studies have predicted favorable interactions between this compound and various biological targets, including enzymes and receptors implicated in diseases such as cancer and neurodegeneration. These predictions provide a rational framework for designing targeted synthetic strategies aimed at optimizing potency and selectivity.
In addition to its pharmaceutical applications, 2-(3,4-difluorophenyl)propan-2-ol has shown promise in material science research. Its unique electronic properties make it a candidate for use in organic electronics, where fluorinated aromatic compounds are employed to enhance charge transport and device performance. The combination of its structural versatility and functional adaptability positions this compound as a valuable asset in both academic research and industrial development pipelines.
The synthesis of 2-(3,4-difluorophenyl)propan-2-ol typically involves multi-step organic transformations starting from commercially available precursors such as 3,4-difluorobenzaldehyde or 3,4-difluorobenzyl halides. The introduction of the secondary alcohol functionality can be achieved through reduction reactions or nucleophilic additions followed by deprotonation steps. Optimizing these synthetic routes is crucial for ensuring high yields and purity levels necessary for downstream applications.
Evaluation of 2-(3,4-difluorophenyl)propan-2-ol in preclinical studies has revealed several interesting characteristics. In vitro assays have demonstrated moderate activity against certain enzymatic targets without significant toxicity at tested concentrations. These preliminary findings underscore the need for further investigation to fully elucidate its therapeutic potential. Collaborative efforts between synthetic chemists and biologists are essential to translate these initial observations into well-characterized lead compounds ready for clinical evaluation.
The growing interest in fluorinated compounds underscores their importance as pharmacological tools in modern drug discovery. As research continues to uncover new applications for molecules like 2-(3,4-difluorophenyl)propan-2-ol, it is likely that this compound will play an increasingly pivotal role in developing next-generation therapeutics across multiple therapeutic areas. Its unique structural features offer a rich foundation for innovation, making it a cornerstone of contemporary medicinal chemistry efforts.
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